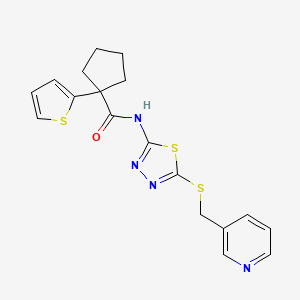

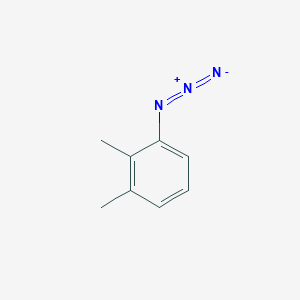

4-(((4-Methylphthalazin-1-yl)thio)methyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

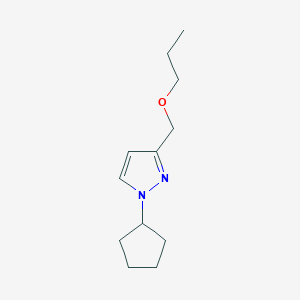

The compound “4-(((4-Methylphthalazin-1-yl)thio)methyl)benzonitrile” is a derivative of benzonitrile , which is a simple aromatic nitrile. The name suggests that it has a phthalazine ring (a type of heterocyclic compound) and a thioether linkage attached to the benzonitrile core.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the phthalazine ring, the introduction of the methyl group, and the creation of the thioether linkage. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of its components: a benzonitrile core, a phthalazine ring, and a thioether linkage. The exact 3D structure would depend on the specific locations of these components within the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrile group, the phthalazine ring, and the thioether linkage. Each of these functional groups has distinct reactivity patterns, which could lead to a variety of possible reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could influence its polarity, the phthalazine ring could affect its stability, and the thioether linkage could impact its reactivity .Applications De Recherche Scientifique

Synthesis and Biological Activities

4-(((4-Methylphthalazin-1-yl)thio)methyl)benzonitrile and its derivatives are synthesized for various biological and chemical applications. Studies have explored the synthesis of biologically active phthalazinone derivatives, highlighting their antimicrobial activities. For example, the synthesis of 4-benzyl-2-1(2H) phthalazonyl derivatives exhibited pronounced antimicrobial activities, demonstrating the potential use of these compounds in clinical medicine due to their antipyretic, analgesic, and tuberculostatic activity (Bedair, Lamphon, & Ghazal, 1987).

Photophysical Studies and Material Applications

Another research avenue involves the photophysical properties of metallo-phthalocyanine complexes with thiazole groups. These complexes, synthesized from derivatives similar to this compound, have been studied for their fluorescence quenching capabilities, highlighting their potential applications in materials science and photodynamic therapy (Yenilmez, Sevim, & Bayır, 2013).

Antibacterial and Anticonvulsant Activities

Further, new heterocycles incorporating phthalazine have been synthesized for their antibacterial activity, demonstrating the chemical versatility and biological significance of these compounds (Khalil, Berghot, & Gouda, 2009). Additionally, novel substituted 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones have been synthesized, showing significant anticonvulsant activity, thereby indicating their potential as therapeutic agents (Grasso, De Sarro, De Sarro, Micale, Zappalà, Puja, Baraldi, & De Micheli, 2000).

High-Performance Material Synthesis

The synthesis of high-performance bisphthalonitrile resins cured with self-catalyzed aminophenoxy phthalonitrile has also been reported, illustrating the use of these compounds in creating materials with outstanding thermal stability and mechanical properties (Sheng, Peng, Guo, Yu, Naito, Qu, & Zhang, 2014).

Mécanisme D'action

Target of Action

Similar compounds such as thiazole and thiosemicarbazone derivatives are known to inhibit matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins . These proteins play crucial roles in cell proliferation, apoptosis, and signal transduction, making them potential targets for anticancer therapies.

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it may interact with its targets (matrix metallo-proteinases, kinases, and bcl2 family proteins) to inhibit their functions . This inhibition could lead to the disruption of cellular processes such as cell proliferation and apoptosis, thereby exerting its therapeutic effects.

Biochemical Pathways

Given the potential targets of this compound, it can be inferred that it may affect pathways related to cell proliferation, apoptosis, and signal transduction . The downstream effects of these disruptions could include the inhibition of cancer cell growth and the induction of cancer cell death.

Result of Action

Based on the known actions of similar compounds, it can be inferred that it may inhibit cancer cell growth and induce cancer cell death .

Propriétés

IUPAC Name |

4-[(4-methylphthalazin-1-yl)sulfanylmethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3S/c1-12-15-4-2-3-5-16(15)17(20-19-12)21-11-14-8-6-13(10-18)7-9-14/h2-9H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJADDOLPOBVWIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)SCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2743853.png)

![7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2743859.png)

![3-[(4-Tert-butylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2743860.png)

![6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2743863.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2743869.png)